![molecular formula C12H14N2O3S2 B14181082 5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole CAS No. 922504-77-6](/img/structure/B14181082.png)
5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole is a chemical compound with the molecular formula C12H14N2O3S2 It is known for its unique structure, which includes a thiadiazole ring, a methoxy group, and a methanesulfonyl group attached to a dimethylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole typically involves the reaction of 3,5-dimethylphenylmethanesulfonyl chloride with appropriate thiadiazole precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted thiadiazole compounds.
科学的研究の応用
5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
作用機序
The mechanism of action of 5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thiadiazole ring may also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
類似化合物との比較
Similar Compounds
(3,5-Dimethylphenyl)methanesulfonyl chloride: A precursor used in the synthesis of the target compound.
3-Methoxy-1,2,4-thiadiazole: A related thiadiazole compound with similar structural features.
Methanesulfonyl derivatives: Compounds with similar functional groups and reactivity.
Uniqueness
5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole is unique due to its combination of a methanesulfonyl group, a methoxy group, and a thiadiazole ring. This unique structure imparts specific reactivity and potential biological activities that distinguish it from other similar compounds .
特性
CAS番号 |
922504-77-6 |
|---|---|
分子式 |
C12H14N2O3S2 |
分子量 |
298.4 g/mol |
IUPAC名 |
5-[(3,5-dimethylphenyl)methylsulfonyl]-3-methoxy-1,2,4-thiadiazole |
InChI |
InChI=1S/C12H14N2O3S2/c1-8-4-9(2)6-10(5-8)7-19(15,16)12-13-11(17-3)14-18-12/h4-6H,7H2,1-3H3 |
InChIキー |
HJZCWQFMSKGLCL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)CS(=O)(=O)C2=NC(=NS2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
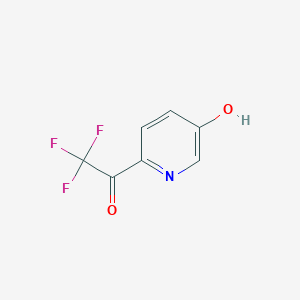
![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)
amino}benzonitrile](/img/structure/B14181021.png)
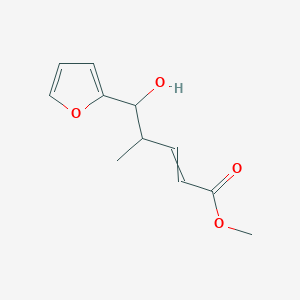
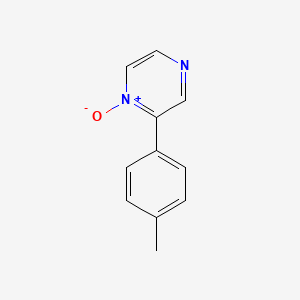
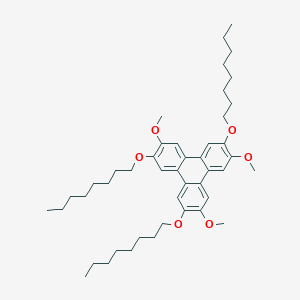
![N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine](/img/structure/B14181031.png)
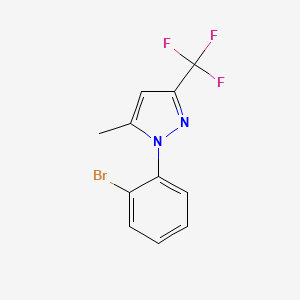
![1-[(1R)-1-Phenylethoxy]naphthalene](/img/structure/B14181039.png)
![S-[3-(4-Benzoylphenoxy)propyl] ethanethioate](/img/structure/B14181041.png)

